molecular formula C21H19NS B11966110 N,N-Dibenzylthiobenzamide CAS No. 61821-51-0

N,N-Dibenzylthiobenzamide

Katalognummer: B11966110
CAS-Nummer: 61821-51-0
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: UEOFECQMBDNUQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dibenzylthiobenzamide is an organic compound with the molecular formula C21H19NS It is a derivative of benzamide, where the amide nitrogen is substituted with two benzyl groups and the carbonyl oxygen is replaced by a sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-Dibenzylthiobenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with a Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the reaction of benzylamine with benzoyl chloride in the presence of a base, followed by the introduction of sulfur to replace the carbonyl oxygen. This process may involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dibenzylthiobenzamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzylamine derivatives.

    Substitution: Functionalized benzamides with different substituents on the benzyl groups.

Wissenschaftliche Forschungsanwendungen

N,N-Dibenzylthiobenzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N-Dibenzylthiobenzamide involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form strong interactions with metal ions and other electrophilic centers, influencing various biochemical processes. The benzyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins more effectively.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Benzylbenzamide: Similar structure but lacks the sulfur atom.

    N,N-Dimethylthiobenzamide: Similar structure but with methyl groups instead of benzyl groups.

    Thiobenzamide: Lacks the benzyl groups.

Uniqueness

N,N-Dibenzylthiobenzamide is unique due to the presence of both benzyl groups and a sulfur atom, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of sulfur-containing compounds.

Eigenschaften

CAS-Nummer

61821-51-0

Molekularformel

C21H19NS

Molekulargewicht

317.4 g/mol

IUPAC-Name

N,N-dibenzylbenzenecarbothioamide

InChI

InChI=1S/C21H19NS/c23-21(20-14-8-3-9-15-20)22(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2

InChI-Schlüssel

UEOFECQMBDNUQK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.